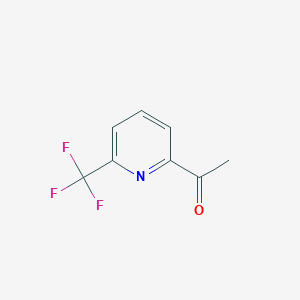

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKPMZALLPKDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261663 | |

| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-58-9 | |

| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone IUPAC name and CAS number

An In-Depth Technical Guide to 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the privileged fluorinated motifs, the trifluoromethylpyridine core stands out for its profound impact on metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of This compound , a versatile building block whose strategic importance is growing in the landscape of drug discovery and development. We will delve into its fundamental chemical identity, provide a detailed, field-proven synthetic protocol, and explore its applications as a key intermediate in the synthesis of advanced pharmaceutical agents. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Compound Identification and Physicochemical Properties

The foundational step in harnessing the potential of any chemical entity is a precise understanding of its identity and fundamental properties.

-

IUPAC Name: this compound

-

CAS Number: 944904-58-9[1]

-

Synonyms: 2-Acetyl-6-(trifluoromethyl)pyridine

The introduction of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, onto the pyridine ring significantly influences the molecule's electronic and lipophilic characteristics. These properties are critical in modulating interactions with biological targets and improving pharmacokinetic profiles. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO | ChemicalBook[2] |

| Molecular Weight | 189.13 g/mol | ChemicalBook[2] |

| Appearance | Expected to be a solid or oil | General Knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge |

| Boiling Point | Not readily available | N/A |

| Melting Point | Not readily available | N/A |

Synthesis of this compound: A Validated Protocol

The efficient and reliable synthesis of this key building block is paramount for its utility in research and development. While various methods for the synthesis of trifluoromethylpyridines exist, including chlorine/fluorine exchange and cyclocondensation reactions[3][4], the Weinreb ketone synthesis stands out as a highly effective and controlled method for the preparation of ketones from carboxylic acid derivatives. This approach minimizes the over-addition of organometallic reagents, a common side reaction that leads to the formation of tertiary alcohols[2][5][6].

The following protocol details a robust two-step synthesis starting from the commercially available 2-bromo-6-(trifluoromethyl)pyridine.

Synthetic Workflow

The overall synthetic strategy involves the conversion of the starting aryl bromide into a Weinreb amide, followed by the introduction of the acetyl group using a Grignard reagent.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Methoxy-N-methyl-6-(trifluoromethyl)picolinamide (Weinreb Amide)

-

Rationale: This step converts the aryl bromide into a stable Weinreb amide. The reaction proceeds via a lithium-halogen exchange to form an organolithium species, which then reacts with N,O-dimethylhydroxylamine hydrochloride to form the desired amide. The Weinreb amide is an excellent electrophile for the subsequent ketone formation step, as the resulting tetrahedral intermediate is stabilized by chelation, preventing over-addition[5].

-

Procedure:

-

To a solution of 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous THF. To this slurry, slowly add a solution of n-butyllithium (1.2 eq, 2.5 M in hexanes) at -78 °C and stir for 30 minutes to generate the lithium salt of the hydroxylamine.

-

Transfer the freshly prepared organolithium solution from step 2 via cannula to the slurry of the lithium salt of N,O-dimethylhydroxylamine at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-methoxy-N-methyl-6-(trifluoromethyl)picolinamide.

-

Step 2: Synthesis of this compound

-

Rationale: The Weinreb amide is a highly specific precursor for ketone synthesis. The reaction with a Grignard reagent, such as methylmagnesium bromide, proceeds via nucleophilic acyl substitution to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until aqueous workup, thus preventing a second addition of the Grignard reagent[6][7].

-

Procedure:

-

Dissolve the N-methoxy-N-methyl-6-(trifluoromethyl)picolinamide (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

-

Slowly add methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern pharmaceuticals and agrochemicals[3]. The presence of the -CF₃ group can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation, increase its lipophilicity to improve membrane permeability, and modulate its pKa to optimize target binding and pharmacokinetic properties[8].

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group acts as a bioisostere for various other functional groups, offering a unique combination of steric bulk and electronic properties. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement.

Role as a Key Synthetic Intermediate

This compound is a versatile intermediate. The ketone functionality can be readily transformed into a variety of other functional groups, including:

-

Alcohols: via reduction.

-

Amines: via reductive amination.

-

Alkenes: via Wittig-type reactions.

-

Heterocycles: through condensation reactions.

This chemical versatility allows for the rapid generation of libraries of diverse compounds for structure-activity relationship (SAR) studies. For instance, derivatives of trifluoromethylpyridines have been investigated as kinase inhibitors for the treatment of cancer and as antagonists for various receptors involved in neurological disorders[9][10]. The 3-yl isomer of the title compound is a known intermediate in the synthesis of Pexidartinib, a CSF-1R kinase inhibitor[11].

Sources

- 1. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. Weinreb (ketone synthesis) [quimicaorganica.org]

- 8. rsc.org [rsc.org]

- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

Physicochemical properties of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone

An In-Depth Technical Guide to 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound (CAS No: 944904-58-9), a fluorinated heterocyclic compound of significant interest in modern chemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold confers unique physicochemical properties that are highly valuable in the fields of medicinal chemistry and agrochemicals. This guide details the compound's structural features, plausible synthetic routes, detailed physicochemical and spectral properties, reactivity profile, and potential applications. It is intended to serve as a foundational resource for scientists utilizing this building block in the design and synthesis of novel molecules.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative featuring both an acetyl group and a trifluoromethyl group. The trifluoromethylpyridine motif is a cornerstone in modern drug discovery.[1] The inclusion of the trifluoromethyl (-CF3) group into organic molecules often imparts significant advantages, such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets.[1][2] These attributes are critical for optimizing the pharmacokinetic profiles and therapeutic efficacy of new chemical entities.[2]

Compounds containing the trifluoromethylpyridine scaffold have demonstrated potential in developing treatments for a wide range of diseases and are key components in various agrochemicals.[3] This guide provides an in-depth analysis of the 2-acetyl derivative, a versatile intermediate for further chemical elaboration.

Synthesis and Purification

While specific peer-reviewed synthetic procedures for this compound are not widely published, a robust and logical synthesis can be designed based on established organometallic methodologies for analogous pyridine systems. The synthesis of the isomeric 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone, for instance, proceeds via lithiation of a brominated precursor followed by acylation.[4] A similar approach is proposed here, demonstrating a field-proven strategy for its preparation.

Proposed Synthetic Workflow

The most plausible synthetic route involves the ortho-lithiation of a suitable precursor, 2-bromo-6-(trifluoromethyl)pyridine, followed by quenching with an appropriate acetylating agent. This strategy offers a direct and efficient pathway to the target molecule.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Exemplary)

This protocol is adapted from the synthesis of a constitutional isomer and represents a standard, reliable method for this class of transformation.[4]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous diethyl ether or THF (approx. 0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Acylation: In a separate flask, dissolve N,N-dimethylacetamide (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming and Quench: Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous ammonium chloride solution. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Physicochemical and Spectral Properties

The accurate characterization of this compound is essential for its use in research and development. The following properties have been compiled from supplier data and predictive modeling based on its structure.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 944904-58-9 | [5][6] |

| Molecular Formula | C₈H₆F₃NO | [7] |

| Molecular Weight | 189.13 g/mol | [7] |

| Appearance | Expected to be a solid at room temperature | Inferred from related structures[4][8] |

| Purity | Typically >96% | [8] |

Spectral Characterization

Spectral analysis provides definitive structural confirmation and is a critical quality control metric. While full spectral data is often proprietary, commercial availability of NMR, IR, and MS spectra has been noted.[9]

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the pyridine ring. A sharp singlet, integrating to three protons, would appear in the upfield region (approx. 2.7 ppm) for the acetyl methyl group. The specific chemical shifts and coupling patterns are dictated by the substitution pattern.

-

¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbon (~190-200 ppm), the carbons of the pyridine ring, the methyl carbon (~25-30 ppm), and a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Expected characteristic absorption bands include:

-

~1700 cm⁻¹: A strong absorption corresponding to the C=O (carbonyl) stretch.

-

~1100-1350 cm⁻¹: Strong, complex bands associated with the C-F stretching of the trifluoromethyl group.

-

~1400-1600 cm⁻¹: Absorptions related to the C=C and C=N stretching vibrations of the pyridine ring.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 189.

Chemical Reactivity and Applications

The dual functionalization of the pyridine ring with electron-withdrawing acetyl and trifluoromethyl groups defines the compound's reactivity and makes it a valuable synthetic intermediate.

Reactivity Profile

The electronic nature of the substituents governs the molecule's reactivity. The strongly deactivating -CF₃ and -C(O)CH₃ groups make the pyridine ring electron-deficient and less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency can make the ring susceptible to nucleophilic aromatic substitution under certain conditions. The acetyl group offers a reactive handle for a wide range of classical ketone chemistries, including condensations, reductions, and alpha-functionalization.

Caption: Logical diagram of key reactive sites on the molecule.

Potential Applications

Given the prevalence of the trifluoromethylpyridine core in successful pharmaceuticals and agrochemicals, this compound is a highly valuable building block.[3] Its utility lies in its capacity to be converted into more complex molecular architectures. Potential applications include:

-

Pharmaceutical Development: As an intermediate for synthesizing kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active agents. The related 3-yl isomer is used in the synthesis of the GPR119 agonist Pexidartinib.[4][11]

-

Agrochemical Research: As a precursor for novel herbicides, fungicides, and insecticides, where the trifluoromethylpyridine motif is known to impart potent activity.[3]

-

Materials Science: For the creation of novel ligands for coordination chemistry or as a component in functional organic materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related trifluoromethyl- and acetyl-substituted pyridines provide a strong basis for hazard assessment and safe handling procedures.

GHS Hazard Classification (Anticipated)

| Hazard Class | Statement | Source (Analogous Compounds) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Eye Damage/Irritation | H319: Causes serious eye irritation | |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Recommended Laboratory Procedures

All work with this compound should be conducted by trained personnel in a controlled laboratory environment.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

Storage and Disposal

-

Storage: Store in a cool, dry place.[12] Keep the container tightly closed and locked up.[12]

-

Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction plant in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[12]

Conclusion

This compound is a strategically important chemical building block with significant potential in drug discovery and agrochemical synthesis. Its physicochemical properties, defined by the electron-withdrawing nature of its substituents, make it a versatile intermediate for a wide array of chemical transformations. Proper understanding of its synthesis, characteristics, and safe handling procedures, as outlined in this guide, is crucial for its effective application in research and development.

References

-

PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

The Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

National Institutes of Health. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. [Link]

-

Shanghai Yongkai Chemical Co., Ltd. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. c4ob02436b1.pdf. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ChemistryViews. Selective Trifluoromethylation of Pyridines. [Link]

-

National Institutes of Health. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]

- 5. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone | 944904-58-9 [chemicalbook.com]

- 6. 944904-58-9|this compound|BLD Pharm [bldpharm.com]

- 7. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone(944904-58-9) 1H NMR spectrum [chemicalbook.com]

- 10. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone [shykchem.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 944904-58-9), a key heterocyclic building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causal relationships between the molecular structure and the resulting spectral features, providing researchers with the foundational knowledge required for unambiguous structural confirmation and quality control. The methodologies detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: The Structural Significance of this compound

This compound is a disubstituted pyridine derivative featuring two potent electron-withdrawing groups: an acetyl group at the C2 position and a trifluoromethyl group at the C6 position. This electronic profile makes it a valuable synthon for creating more complex molecules with specific electronic and steric properties. The precise characterization of this molecule is paramount, as its purity and confirmed structure are the bedrock of any subsequent synthesis. This guide employs a multi-technique spectroscopic approach (NMR, IR, MS) to create a detailed and reliable analytical profile of the compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its well-defined residual solvent peak for referencing.[1]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).

-

Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance model.[2] A higher field strength provides better signal dispersion, which is crucial for resolving the complex spin systems of the aromatic protons.

-

¹H NMR Parameters: Acquire data with a spectral width of 12 ppm, a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Parameters: Acquire data using a proton-decoupled pulse sequence with a spectral width of 220 ppm, a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio, given the low natural abundance of the ¹³C isotope.[3]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra to improve the signal-to-noise ratio.

¹H NMR Spectral Data & Interpretation

The aromatic region of the ¹H NMR spectrum is characteristic of a 2,6-disubstituted pyridine ring, which presents an ABC spin system. The powerful electron-withdrawing nature of both the acetyl and trifluoromethyl groups significantly deshields the ring protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.15 | Doublet of doublets (dd) | J ≈ 7.8, 1.0 | H-4 |

| ~ 8.05 | Doublet (d) | J ≈ 7.7 | H-3 |

| ~ 7.90 | Doublet (d) | J ≈ 7.8 | H-5 |

| ~ 2.75 | Singlet (s) | N/A | -C(O)CH₃ |

-

Aromatic Protons (H-3, H-4, H-5): The proton at the H-4 position is expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with both H-3 and H-5. The protons at H-3 and H-5 will appear as doublets. The exact chemical shifts are influenced by the anisotropic effects of the carbonyl group and the strong inductive effect of the CF₃ group.

-

Acetyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet. Its downfield position (~2.75 ppm) is characteristic of a methyl ketone adjacent to an aromatic system.

¹³C NMR Spectral Data & Interpretation

Proton-decoupled ¹³C NMR provides a direct count of the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Key Features |

| ~ 198.5 | C=O | Carbonyl carbon, significantly downfield. |

| ~ 154.0 | C2 | Carbon attached to the acetyl group. |

| ~ 148.0 (q) | C6 | Carbon attached to the CF₃ group; shows quartet splitting due to ¹JCF coupling. |

| ~ 138.5 | C4 | Aromatic CH. |

| ~ 126.0 | C5 | Aromatic CH. |

| ~ 122.0 | C3 | Aromatic CH. |

| ~ 121.5 (q) | CF₃ | Quartet splitting due to strong ¹JCF coupling (~274 Hz). |

| ~ 26.5 | -CH₃ | Acetyl methyl carbon. |

-

Carbonyl Carbon (C=O): The peak for the carbonyl carbon is typically found far downfield, a characteristic feature of ketones.[4]

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are heavily influenced by the substituents. C2 and C6, being directly attached to electron-withdrawing groups, are shifted significantly downfield. The carbon atom bonded to the trifluoromethyl group (C6) will appear as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.[5]

-

Trifluoromethyl Carbon (CF₃): This carbon also appears as a quartet with a large coupling constant (¹JCF), a definitive signature for a CF₃ group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity, requiring minimal sample preparation and allowing for rapid analysis of solid or liquid samples.[6]

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition: Collect the spectrum over the range of 4000–600 cm⁻¹. Co-add 32 scans to achieve a high-quality spectrum.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis. This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

IR Spectral Data & Interpretation

The IR spectrum of this compound is dominated by absorptions from the carbonyl, trifluoromethyl, and pyridine functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 1705 | Strong, Sharp | C=O Stretch | Acetyl Ketone |

| ~ 1580, 1450 | Medium | C=C and C=N Stretch | Pyridine Ring |

| ~ 1350 - 1100 | Very Strong | C-F Stretch (multiple bands) | Trifluoromethyl |

| ~ 800 | Medium-Strong | C-H Out-of-plane bend | Aromatic |

-

Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1705 cm⁻¹ is the most prominent feature of the spectrum. This frequency is characteristic of an aryl ketone, where conjugation with the pyridine ring slightly lowers the frequency from that of a typical aliphatic ketone.[7]

-

Trifluoromethyl (C-F) Stretches: The C-F bonds give rise to multiple, very strong absorption bands in the 1350–1100 cm⁻¹ region. These intense peaks are a definitive indicator of the presence of the CF₃ group.[8]

-

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear as a series of bands in the 1600–1400 cm⁻¹ region.

-

Fingerprint Region: The region below 1000 cm⁻¹ contains complex vibrations, including C-H out-of-plane bending, which are unique to the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed under Electron Ionization (EI) conditions offers valuable structural clues.

Experimental Protocol: MS Data Acquisition

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer operating in Electron Ionization (EI) mode. EI is a hard ionization technique that induces fragmentation, providing a structural fingerprint of the molecule.[9]

-

Ionization Energy: Set the electron energy to 70 eV. This standard energy ensures that the resulting fragmentation patterns are consistent and comparable to spectral libraries.[10]

-

Mass Analyzer: Scan a mass-to-charge (m/z) range from 40 to 300 amu using a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent like ethyl acetate and inject it into the GC. If using a direct probe, a small amount of the solid sample is placed on the probe and heated under vacuum to induce vaporization into the ion source.

MS Spectral Data & Interpretation

The molecular formula of this compound is C₈H₆F₃NO, with an exact mass of 189.04 g/mol . The EI mass spectrum is expected to show a clear molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment Ion | Identity |

| 189 | [C₈H₆F₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 174 | [M - CH₃]⁺ | Acylium ion |

| 146 | [M - CH₃ - CO]⁺ or [M - COCH₃]⁺ | Pyridyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

-

Molecular Ion (M⁺˙): The peak at m/z 189 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound.[11]

-

Primary Fragmentation: The most common fragmentation pathway for ketones is the alpha-cleavage.[12][13] Loss of the methyl radical (·CH₃, 15 Da) from the molecular ion is highly favorable, leading to the formation of a stable acylium ion at m/z 174. This is often the base peak in the spectrum.

-

Secondary Fragmentation: The acylium ion can further fragment by losing a neutral carbon monoxide (CO, 28 Da) molecule, resulting in an ion at m/z 146, which corresponds to the 6-(trifluoromethyl)pyridyl cation.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Integrated Analytical Workflow

Confirming the identity and purity of a compound requires a holistic approach where data from multiple techniques are synthesized. No single technique provides a complete picture, but together they offer unambiguous proof of structure.

Caption: Integrated workflow for the structural elucidation of the target compound.

This workflow demonstrates the logical progression from data acquisition to interpretation. NMR establishes the precise arrangement of atoms, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. The convergence of these data points provides a high degree of confidence in the final structural assignment.

References

-

The Royal Society of Chemistry. Supplementary Information for General. Available at: [Link]

-

Rashid, H. U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7). Available at: [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

-

Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

-

Clark, J. Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]

-

University of Colorado Boulder. 13C NMR Spectroscopy. Available at: [Link]

-

University of Calgary. Chapter 2: Fragmentation and Interpretation of Spectra. Available at: [Link]

-

YouTube. Introduction to IR Spectroscopy. Ketones. Available at: [Link]

-

Michigan State University. Mass Spectrometry. Available at: [Link]

-

Widjaja, I. P. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

University of Arizona. Interpretation of mass spectra. Available at: [Link]

-

Bruker. NMR Spectroscopy User Guide. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. chemconnections.org [chemconnections.org]

- 4. scielo.br [scielo.br]

- 5. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. uni-saarland.de [uni-saarland.de]

- 11. whitman.edu [whitman.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Prospective Crystal Structure of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl group into pyridine scaffolds is a cornerstone of modern medicinal and agrochemical design, imparting unique physicochemical properties that can significantly enhance biological activity and metabolic stability.[1][2][3][4] The compound 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 944904-58-9) represents a key building block in this chemical space. While its synthesis and utility are established, a detailed public record of its single-crystal X-ray structure is not currently available. This guide provides a comprehensive, prospective analysis, outlining the requisite methodologies for its structural determination and offering an expert-driven hypothesis of its crystallographic features based on established principles and data from analogous structures. We present a complete workflow, from synthesis and crystallization to data collection and structural analysis, intended to serve as a roadmap for researchers in the field.

Introduction: The Significance of Fluorinated Pyridines

The pyridine ring is a privileged heterocycle in drug discovery, but its metabolic susceptibility can be a liability. The substitution with a trifluoromethyl (CF3) group offers a powerful solution. The CF3 group is a strong electron-withdrawing moiety and is highly lipophilic. These characteristics can profoundly influence a molecule's pKa, conformation, and binding interactions, often leading to improved efficacy and a more favorable pharmacokinetic profile.[3][4] Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation pharmaceuticals and agrochemicals.[1][2]

Synthesis and Crystallization: A Practical Workflow

A robust and reproducible method for obtaining high-purity single crystals is the prerequisite for any crystallographic study. The following protocols are designed to be self-validating, with explanations for key experimental choices.

Synthesis of this compound

While several routes to trifluoromethylpyridines exist, a common and effective method involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the modification of a pre-existing pyridine.[1][2] A plausible modern approach would be a cross-coupling reaction. The workflow is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a dry, argon-flushed flask, add 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh3)4 (0.05 eq), and anhydrous toluene.

-

Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe. The choice of a Stille coupling is based on its tolerance for a wide range of functional groups.

-

Reaction: Heat the mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, quench with aqueous KF to remove tin byproducts, and extract with ethyl acetate.

-

Hydrolysis: Concentrate the organic phase and treat the crude intermediate with 1M HCl at room temperature to hydrolyze the enol ether.

-

Purification: Neutralize the solution, extract with ethyl acetate, and purify the crude product by flash column chromatography on silica gel to yield the pure ethanone.

Single Crystal Growth

The formation of diffraction-quality single crystals is often the most challenging step. A multi-technique screening approach is recommended.

Experimental Protocol: Crystallization

-

Material Purity: Ensure the starting material is of the highest purity (>99%), as impurities can inhibit nucleation or be incorporated as defects.

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, dichloromethane). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

-

Recommended Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane) in a vial covered with a perforated seal. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent (e.g., acetone) and place a drop on a siliconized coverslip. Invert this over a well containing a poor solvent (e.g., hexane). The slow diffusion of the anti-solvent into the drop will gradually reduce solubility and promote crystallization.

-

Cooling: Prepare a saturated solution of the compound in a solvent like isopropanol at an elevated temperature. Slowly cool the solution to room temperature, then transfer to a refrigerator (4 °C) and finally a freezer (-20 °C).

-

Single-Crystal X-ray Diffraction and Structural Analysis

Once suitable crystals are obtained, their atomic structure can be determined.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Hypothetical Structural Analysis

In the absence of experimental data, we can predict the key structural features of this compound based on related structures and chemical principles.

Molecular Geometry

The molecule consists of a planar pyridine ring with an acetyl group and a trifluoromethyl group at the 2- and 6-positions, respectively.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

Solubility Profile of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone: A Technical Guide to Prediction, Determination, and Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(6-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (CF3) group onto the pyridine scaffold dramatically alters its physicochemical properties, influencing everything from reaction kinetics to biological activity. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and screening. This guide provides a comprehensive framework for predicting and experimentally determining the solubility of this compound. We will delve into the molecular characteristics governing its solubility, present detailed protocols for both qualitative and quantitative analysis, and discuss the practical implications for laboratory workflows.

Introduction: The Significance of Solubility in Modern Chemistry

The solubility of a compound is a critical physical property that dictates its utility in a vast range of chemical applications. For researchers in drug discovery, poor solubility can be a major obstacle, leading to challenges in formulation, inaccurate results in biological assays, and difficulties in achieving desired therapeutic concentrations. For synthetic chemists, solubility determines the choice of reaction media, affects purification strategies such as crystallization, and influences the efficiency of extractions.

This compound (Molecular Formula: C8H6F3NO, Molecular Weight: 189.13 g/mol ) presents a unique solubility profile due to its combination of a polar ketone, a basic pyridine nitrogen, and a lipophilic, strongly electron-withdrawing trifluoromethyl group.[1] The interplay of these functional groups results in a nuanced behavior across solvents of varying polarities. This guide serves to demystify these interactions and provide a practical roadmap for the working scientist.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of this compound is governed by the following structural features:

-

Pyridine Ring and Ketone Group: The nitrogen atom in the pyridine ring and the carbonyl group of the ethanone moiety introduce polarity and sites for hydrogen bond acceptance. This suggests a preference for polar solvents.

-

Trifluoromethyl (CF3) Group: The CF3 group is highly lipophilic and a potent electron-withdrawing group.[3] Its presence increases the molecule's affinity for non-polar environments and significantly reduces the basicity of the pyridine nitrogen. This diminished basicity means that, unlike many simple pyridines, it will not readily form a soluble salt in dilute aqueous acids.[3]

-

Overall Molecular Polarity: The combination of the polar ketone/pyridine core and the lipophilic CF3 group results in a molecule of intermediate polarity. It is expected to be largely insoluble in water but readily soluble in a range of common organic solvents. A related compound, 2-fluoro-6-(trifluoromethyl)pyridine, is noted to be soluble in organic solvents like methylene chloride (MDC), methanol (MeOH), and acetone, while being only slightly soluble in water, supporting this prediction.[4]

Based on this analysis, we can hypothesize the following solubility trends:

-

High Solubility: In polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)) and polar protic solvents (e.g., Ethanol, Methanol).

-

Moderate to Low Solubility: In non-polar solvents (e.g., Hexanes, Toluene), where the polarity of the ketone and pyridine ring will hinder dissolution.

-

Insoluble: In aqueous media, except under strongly acidic conditions which may protonate the weakly basic pyridine nitrogen.

Experimental Determination of Solubility

While theoretical prediction provides a valuable starting point, empirical testing is essential for accurate solubility data. The following protocols are designed to provide both rapid qualitative assessment and precise quantitative measurement.

Protocol for Qualitative Solubility Analysis

This systematic approach allows for the rapid classification of a compound's solubility characteristics, providing crucial information for solvent selection in synthesis and chromatography.[5][6][7]

Methodology:

-

Preparation: In separate small, dry test tubes, add approximately 20-30 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of the test solvent dropwise. Agitate the mixture vigorously after each addition.

-

Observation: A compound is considered "soluble" if a clear, homogenous solution forms with no visible solid particles.

-

Test Solvents (Suggested Order):

-

Water (H₂O)

-

5% Aqueous HCl

-

5% Aqueous NaOH

-

Common Organic Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Toluene, Hexane.

-

-

Recording Data: Record observations as "Soluble," "Partially Soluble," or "Insoluble" for each solvent.

The following diagram illustrates the decision-making workflow for this qualitative analysis.

Caption: Workflow for systematic qualitative solubility testing.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant.

-

Dilution: Dilute the extracted aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile compounds with a UV chromophore.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

-

Nuclear Magnetic Resonance (NMR): Can be used with an internal standard of known concentration.[2]

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

The following diagram outlines the quantitative determination process.

Caption: Step-by-step workflow for the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Tetrahydrofuran | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Interpreting the Results: The collected data will provide a clear empirical basis for solvent selection. High solubility in solvents like Dichloromethane and Ethyl Acetate would be expected, making them excellent choices for reaction media and chromatographic separations. Conversely, low solubility in Hexane could be exploited for precipitation or crystallization-based purification. The solubility in protic solvents like Methanol will indicate the extent of hydrogen bonding interactions.

Conclusion

While no public, quantitative solubility data for this compound currently exists, this guide provides the necessary theoretical and practical framework for any researcher to generate this critical information. By understanding the interplay of the compound's functional groups, one can make rational predictions about its behavior. Furthermore, the detailed experimental protocols for both qualitative and quantitative analysis empower scientists to produce reliable, high-quality data tailored to their specific laboratory conditions and needs. This knowledge is indispensable for optimizing synthetic routes, developing robust purification methods, and advancing the use of this valuable fluorinated intermediate in drug discovery and beyond.

References

Sources

- 1. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone | 944904-58-9 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

A Technical Guide to 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone in Modern Chemistry

This compound, also known by its synonym 2-acetyl-6-(trifluoromethyl)pyridine and identified by CAS Number 944904-58-9 , is a fluorinated heterocyclic ketone of significant interest in the fields of medicinal chemistry and agrochemical synthesis. The incorporation of a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties, such as increased lipophilicity, metabolic stability, and altered electronic characteristics, which are highly desirable in the design of novel bioactive molecules.[1][2] This guide provides an in-depth technical overview of this valuable building block, including its commercial availability, quality control standards, and practical applications for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Landscape

A variety of chemical suppliers offer this compound, typically for research and development purposes. When sourcing this reagent, it is crucial to consider factors such as purity, available analytical documentation, and supplier reliability. The following table provides a comparative overview of several commercial suppliers.

| Supplier | Product Number (Example) | Stated Purity (Typical) | Available Documentation |

| BLDpharm | BD141973 | ≥97% | NMR, HPLC, LC-MS |

| Moldb | M121066 | 97% | NMR, HPLC, LC-MS |

| ChemicalBook | CB92594553 | Inquire | SDS |

| CymitQuimica | 54-PC99696 | Inquire | - |

| ECHO CHEMICAL CO., LTD. | M-T945663 | Inquire | - |

Note: Availability, product numbers, and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality Control and In-House Verification: A Self-Validating System

Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results. Upon receipt of the compound, a series of analytical tests should be performed to validate the supplier's Certificate of Analysis (CoA).

Illustrative Certificate of Analysis

While a specific CoA for every batch should be obtained from the supplier, the following is a representative example of the information typically provided for a similar pyridine derivative, 2-Acetyl-6-bromopyridine.

| Test | Specification | Result |

| Appearance | Light yellow to light brown solid | Conforms |

| ¹H NMR Spectrum | Consistent with structure | Consistent |

| Purity (HPLC) | ≥98.0% | 99.77% |

| Water (Karl Fischer) | ≤0.5% | 0.04% |

| Residue on Ignition | ≤0.2% | 0.16% |

(Note: This is an illustrative example based on a CoA for a related compound.[1])

Experimental Protocols for Quality Verification

The following protocols are provided as a guide for in-house quality control.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of pyridine derivatives.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting point is a 50:50 mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire standard ¹H and ¹³C spectra.

-

Expected ¹H NMR Spectral Features: The spectrum should show a singlet for the acetyl methyl protons, and a series of multiplets in the aromatic region corresponding to the protons on the pyridine ring. The integration of these signals should be consistent with the structure.

-

Expected ¹³C NMR Spectral Features: The spectrum should show distinct signals for the carbonyl carbon, the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.

Caption: Key safety, handling, and storage considerations.

Applications in Research and Development

The trifluoromethylpyridine moiety is a key structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. [1]this compound serves as a versatile intermediate for the synthesis of more complex molecules. The acetyl group can be readily transformed into a variety of other functional groups, providing a handle for further molecular elaboration.

While specific patents citing the direct use of CAS 944904-58-9 can be proprietary, the broader class of trifluoromethylpyridines has been extensively used in the development of:

-

Agrochemicals: Including herbicides, fungicides, and insecticides. The trifluoromethyl group often enhances the efficacy and metabolic stability of these agents. [1]* Pharmaceuticals: The trifluoromethylpyridine scaffold is present in numerous drug candidates and approved drugs across various therapeutic areas. For instance, related compounds are intermediates in the synthesis of COX-2 inhibitors and other targeted therapies. [3][4] The strategic value of this building block lies in its ability to introduce the trifluoromethylpyridine core, which can significantly improve the drug-like properties of a lead compound.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in drug discovery and agrochemical development. Its commercial availability, coupled with a clear understanding of its properties and a robust system for quality verification, enables its effective use in the synthesis of novel and potentially impactful molecules. By adhering to the principles of in-house validation and safe handling outlined in this guide, scientists can confidently incorporate this key intermediate into their research and development programs.

References

-

ECHO CHEMICAL CO., LTD. This compound. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 164–176. [Link]

- Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- Google Patents. (2017). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 4. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

An Application Scientist's Guide to the Safe Handling of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone in a Research Environment

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone (CAS No: 944904-58-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights. The causality behind each recommendation is explained to ensure a comprehensive understanding of the risks and mitigation strategies, fostering a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound is a fluorinated pyridine derivative, a class of compounds frequently utilized as building blocks in pharmaceutical and agrochemical synthesis. While specific toxicological data for this exact molecule is limited, its structural motifs—a pyridine ring and a trifluoromethyl group—necessitate a cautious approach. The Globally Harmonized System (GHS) classification, derived from data for structurally similar compounds, provides a foundational risk profile.

GHS Classification Summary

The primary hazards associated with compounds in this class involve irritation and acute toxicity if ingested.[1] The expected GHS classification informs all subsequent handling, storage, and emergency protocols.

| Pictogram | Signal Word | Hazard Code | Hazard Statement |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation.[1] | ||

| H319 | Causes serious eye irritation.[1] | ||

| H335 | May cause respiratory irritation.[1] |

Toxicological Profile: Understanding the "Why"

The observed hazards are a direct consequence of the molecule's chemical properties.

-

Oral Toxicity (H302): Pyridine and its derivatives can exhibit toxicity by various mechanisms, and ingestion is a primary route of accidental exposure.

-

Irritation (H315, H319, H335): The compound is a solid, meaning the primary risk of respiratory irritation comes from inhaling airborne dust particles.[2] Skin and eye irritation are common for many functionalized aromatic compounds. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity and biological interaction of the molecule.

Physicochemical Properties and Their Impact on Safety

Understanding the physical state of the chemical is critical for anticipating exposure routes and implementing appropriate controls.

| Property | Value | Source |

| CAS Number | 944904-58-9 | [3][4] |

| Molecular Formula | C8H6F3NO | [2][5] |

| Molecular Weight | 189.14 g/mol | [2][3] |

| Physical Form | Solid | [2] |

Being a solid, the primary exposure risks during handling are the generation and inhalation of dust and direct skin/eye contact with the powder. This underscores the necessity of performing all manipulations within a contained environment like a chemical fume hood.

Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense

The principle of "As Low As Reasonably Achievable" (ALARA) must govern all interactions with this compound. This is accomplished first through engineering controls and second through robust PPE protocols.

Engineering Controls

-

Chemical Fume Hood: All work, including weighing, dispensing, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6] This is non-negotiable, as it is the primary barrier against the inhalation of aerosolized particles.[6][7]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dust that may escape primary containment.[6][8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly to be effective.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Skin Protection: A full-length, buttoned lab coat must be worn.[11]

-

Hand Protection: Nitrile gloves are a common choice, but it is crucial to always check the manufacturer's glove compatibility chart for the specific chemical and solvents being used.[6][11] Never wear nitrile gloves for extended periods when handling pyridine-based compounds, and always wash hands thoroughly after removing gloves.[6][11]

-

Respiratory Protection: If engineering controls fail or for certain high-risk procedures, a NIOSH-approved respirator may be necessary.[11] All respirator use must be part of a formal respiratory protection program.

PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Caption: Workflow for donning and doffing PPE to minimize exposure.

Standard Operating Procedures (SOPs) for Handling

Weighing and Dispensing the Solid Compound

-

Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a weigh boat on an analytical balance inside the hood.

-

Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust by moving slowly and deliberately.

-

Sealing: Promptly and securely close the main container.[12]

-

Cleanup: Clean the spatula and any minor residual powder from the balance and hood surface using a solvent-dampened wipe, which should then be disposed of as hazardous waste.

Storage

Proper storage is essential to maintain chemical integrity and prevent accidents.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13][14]

-

Incompatibilities: Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[11][15][16]

-

Labeling: Ensure the container is clearly labeled with the chemical name, and all relevant hazard warnings.[11]

Emergency Procedures: Planning for the Unexpected

Accidents can happen despite the best precautions. A clear and well-rehearsed emergency plan is critical.

Exposure Response

Immediate and correct first aid can significantly reduce the severity of an injury.[6]

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][11] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |

| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][10] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[11] |

Spill Management Workflow

Only trained personnel equipped with appropriate PPE should manage chemical spills.[11] For large spills, evacuate the area and contact the institution's emergency response team.[11]

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone | 944904-58-9 [chemicalbook.com]

- 4. 944904-58-9|this compound|BLD Pharm [bldpharm.com]

- 5. americanelements.com [americanelements.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. aksci.com [aksci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. keyorganics.net [keyorganics.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

- 15. biosynce.com [biosynce.com]

- 16. fishersci.com [fishersci.com]

The Trifluoromethylpyridine Scaffold: A Keystone in Modern Bioactive Compound Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most impactful strategies in modern medicinal and agricultural chemistry. Among these, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif, prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of parent molecules. The trifluoromethyl (-CF3) group, with its high electronegativity, metabolic stability, and lipophilicity, acts in concert with the pyridine ring's unique electronic and hydrogen-bonding capabilities to create compounds with enhanced biological activity.[1][2][3] This guide provides a technical deep-dive into the diverse biological activities of TFMP derivatives, moving from the foundational chemical principles to specific, field-proven applications. We will explore key mechanisms of action, present quantitative data, and provide validated experimental protocols to empower researchers in the fields of oncology, infectious disease, and agrochemistry.

The Physicochemical Rationale: Why Trifluoromethylpyridine?

The decision to incorporate a TFMP scaffold is a deliberate choice rooted in predictable and advantageous molecular property modifications. Understanding this causality is fundamental to appreciating its broad utility.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a metabolically labile methyl or hydrogen group with a -CF3 group sterically shields adjacent positions and blocks common sites of oxidative metabolism by cytochrome P450 enzymes. This inherently increases the compound's metabolic stability and half-life.[4][5]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ 0.88). This property is critical for enhancing permeability across biological membranes, such as the cell membrane or the blood-brain barrier, which is a crucial factor for drug bioavailability.[4][6][7]

-

Modulation of Basicity: The pyridine ring is basic, but the strongly electron-withdrawing nature of the -CF3 group (Hammett constant σp = 0.54) significantly reduces the pKa of the pyridine nitrogen.[8] This fine-tuning of basicity can be crucial for optimizing target binding, reducing off-target effects, and improving pharmacokinetic profiles by preventing unwanted sequestration in acidic organelles.

-

Binding Affinity and Conformation: The -CF3 group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions (e.g., CF3···O tetrel bonds), that are not possible for a methyl group.[9] This can lead to a substantial increase in binding affinity and target selectivity.[6]

Applications in Pharmaceutical Research

The TFMP scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have been engineered to act as potent and selective inhibitors of key signaling pathways that drive tumor growth and proliferation.[6]

Anticancer Activity: Inhibition of Kinase Signaling Pathways

Many cancers are driven by the aberrant activity of protein kinases. TFMP derivatives have been successfully developed as potent kinase inhibitors, leveraging the scaffold's properties to achieve high affinity for the ATP-binding pocket of these enzymes.[6][10][11]

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers.[2][3][4]

A prominent example of a TFMP derivative targeting this pathway is Bimiralisib (PQR309) , an orally bioavailable, brain-penetrant dual inhibitor of all four class I PI3K isoforms and mTOR.[4][9][12] By simultaneously blocking these key nodes, Bimiralisib can induce G1-phase cell cycle arrest and potently inhibit the proliferation of tumor cells.[2]

Figure 1: Simplified PI3K/mTOR pathway showing inhibition points by Bimiralisib.

The RAS/RAF/MEK/ERK (MAPK) pathway is another crucial signaling cascade that, when hyperactivated by mutations (e.g., in BRAF or NRAS), drives a significant portion of human cancers, including melanoma.[8][13]

Naporafenib (LXH254) is a TFMP-containing pan-RAF inhibitor that targets both BRAF and CRAF kinases.[13][14] In cancers with NRAS mutations, where signaling is dependent on RAF kinases, Naporafenib has shown promising antitumor activity, particularly when combined with MEK inhibitors like trametinib.[15] This combination provides a more complete shutdown of the MAPK pathway, overcoming resistance mechanisms.[8][16]

Figure 2: MAPK pathway showing dual inhibition by Naporafenib and Trametinib.